Product packaging for 4-(3-Oxoprop-1-en-1-yl)benzonitrile(Cat. No.:CAS No. 95759-33-4)

4-(3-Oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B2873627
CAS No.: 95759-33-4
M. Wt: 157.172
InChI Key: RYMCARXOHQPZAX-UHFFFAOYSA-N
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Description

(E)-4-(3-Oxoprop-1-en-1-yl)benzonitrile (CAS 95759-33-4) is a high-purity synthetic chalcone derivative of significant interest in medicinal chemistry and antimicrobial research . This compound is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . As a chalcone, an open-chain flavonoid, it serves as a versatile precursor for the synthesis of heterocyclic templates and biologically active hybrids . Recent scientific studies highlight its promising role in combating multidrug-resistant bacteria. Specifically, substituted chalcones like this one have demonstrated excellent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, showing potency comparable to or exceeding reference drugs . Its research value is further underscored by its significant anti-biofilm activity and ability to block bacterial efflux pumps, which are key mechanisms of antibiotic resistance . Molecular docking studies suggest that such chalcones may exert their effects by inhibiting critical bacterial targets, including penicillin-binding proteins (PBPs) like PBP2a . Computational data for this compound includes a molecular weight of 157.17 g/mol, a molecular formula of C₁₀H₇NO, and a topological polar surface area (TPSA) of 40.86 . This product is classified as a hazardous chemical. It carries the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures should be taken during handling . This product is intended for research and further manufacturing applications only, strictly for use in laboratory settings. It is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B2873627 4-(3-Oxoprop-1-en-1-yl)benzonitrile CAS No. 95759-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-oxoprop-1-enyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCARXOHQPZAX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Chalcone Derivatives in Synthetic Organic Chemistry

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of naturally occurring and synthetic compounds. chemrevlett.com They are considered precursors in the biosynthesis of flavonoids and isoflavonoids. nih.govrdd.edu.iq The core structure of chalcones is a 1,3-diaryl-2-propen-1-one framework. nih.gov

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. chemrevlett.comchemrevlett.com This straightforward synthetic route allows for the facile introduction of a wide variety of substituents on both aromatic rings, enabling the creation of large libraries of chalcone (B49325) derivatives. nih.gov Other synthetic methods include microwave irradiation and the Suzuki reaction. chemrevlett.comchemrevlett.com

The reactivity of the α,β-unsaturated ketone functionality is central to the chemical versatility of chalcones. This system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.org This dual reactivity allows chalcones to undergo both 1,2-addition reactions at the carbonyl group and 1,4-conjugate (or Michael) additions at the β-carbon. pressbooks.pubwikipedia.org This reactivity makes them valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

Significance of Benzonitrile Moieties in Molecular Design and Functionality

The benzonitrile (B105546) group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a crucial component in the design of functional molecules. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule to which it is attached. ontosight.ai This electronic influence can modulate the reactivity of other functional groups within the molecule and can be critical for its interaction with biological targets.

In medicinal chemistry, the benzonitrile moiety is a common feature in a variety of therapeutic agents. cefacilinasbiotics.com Its presence can enhance the binding affinity of a molecule to its target protein through dipole-dipole interactions or by acting as a hydrogen bond acceptor. Furthermore, benzonitrile derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as agents with anticancer and antimicrobial properties. ontosight.aimanchester.ac.uk The versatility of the benzonitrile group also extends to its use as a synthetic handle, allowing for its conversion into other functional groups.

Research Scope and Objectives Pertaining to 4 3 Oxoprop 1 En 1 Yl Benzonitrile

Catalytic Approaches in Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation, a variation of the aldol condensation, is a cornerstone reaction for the synthesis of α,β-unsaturated ketones. wikipedia.org It involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This method is widely employed for the synthesis of this compound, typically by reacting 4-cyanobenzaldehyde with acetone. uit.no

Investigation of Base-Catalyzed Routes

Base-catalyzed Claisen-Schmidt condensation is a traditional and effective method for synthesizing chalcones and their analogues. iucr.orgiucr.org The reaction is typically carried out using alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), as the catalyst. uit.noiucr.orgiucr.org In this process, the base abstracts an α-hydrogen from the ketone (acetone) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (4-cyanobenzaldehyde). The subsequent dehydration of the aldol addition product yields the desired α,β-unsaturated ketone. cutm.ac.inwvu.edu

The reaction is often performed in a solvent mixture, such as ethanol (B145695) and water, at room temperature. uit.no High yields of the target compound can be achieved using this method. For instance, the reaction of 4-cyanobenzaldehyde and acetone in the presence of NaOH has been reported to produce this compound in high yield. uit.no

Below is a table summarizing a typical base-catalyzed synthesis:

Starting Material 1Starting Material 2CatalystSolventConditionsYield
4-CyanobenzaldehydeAcetoneNaOHEthanol/WaterRoom TemperatureHigh

Exploration of Organocatalytic Systems (e.g., Pyrrolidine (B122466), KOH)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. In the context of the Claisen-Schmidt condensation, organocatalysts like pyrrolidine can be employed. Pyrrolidine, a secondary amine, can react with a ketone to form an enamine intermediate. This enamine is a more reactive nucleophile than the corresponding enolate, often leading to higher reaction rates and yields.

While specific examples of pyrrolidine-catalyzed synthesis of this compound are not extensively detailed in the provided results, the use of organocatalysts for the synthesis of related enones is a well-established strategy. biosynth.com For example, dibenzylammonium trifluoroacetate (B77799) has been used as an organocatalyst in the asymmetric transformations of related enone systems.

Potassium hydroxide (KOH) can also be used as a base catalyst in these reactions, functioning similarly to NaOH. iucr.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, particularly in the synthesis of chiral chalcones. biosynth.com

Alternative Synthetic Pathways for α,β-Unsaturated Ketones

Beyond the Claisen-Schmidt condensation, several other synthetic methodologies can be utilized to prepare α,β-unsaturated ketones like this compound.

Wittig Reaction Based Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. umass.edu This reaction can be adapted to synthesize α,β-unsaturated ketones. For instance, the reaction of an appropriate aldehyde with a ketone-stabilized phosphonium ylide can yield the desired product. organic-chemistry.org

In the context of this compound, a potential route would involve the reaction of 4-cyanobenzaldehyde with a phosphonium ylide derived from an acetone equivalent. universiteitleiden.nlnih.gov A key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond. umass.edu

A representative synthetic scheme for a related compound using the Wittig reaction is the preparation of substituted cinnamaldehydes, which can then be used in further synthetic steps. universiteitleiden.nlnih.gov

Sonogashira Cyclocarbonylative Reaction Strategies for Benzonitrile Derivatives

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. wikipedia.org While not a direct route to this compound, Sonogashira coupling is instrumental in synthesizing various benzonitrile derivatives that can be precursors to α,β-unsaturated ketones. nih.govmdpi.com

For example, 4-bromobenzonitrile (B114466) can be coupled with a suitable terminal alkyne using a palladium catalyst to form a substituted benzonitrile. This intermediate could then be further transformed into the target α,β-unsaturated ketone. Cyclocarbonylative Sonogashira reactions, carried out under a carbon monoxide atmosphere, can lead to the formation of polyfunctionalized isoindolinones from ortho-ethynylbenzamides. acs.org

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions offer another powerful strategy for the synthesis of carbonyl compounds, including α,β-unsaturated ketones. researchgate.netresearchgate.net These reactions typically involve the introduction of a carbonyl group (CO) into an organic molecule.

A palladium-catalyzed cascade carbonylation has been developed for the direct and selective synthesis of α,β-unsaturated piperidones from propargylic alcohols and aliphatic amines. nih.gov Furthermore, palladium-catalyzed carbonylative Suzuki-Miyaura coupling reactions can produce alkyl aryl ketones from alkyl halides, arylboronic acids, and carbon monoxide, often induced by visible light. mdpi.com While a direct synthesis of this compound via this specific route is not explicitly documented, these methods highlight the potential of palladium catalysis in constructing the core structure of α,β-unsaturated ketones from various starting materials, including those containing a benzonitrile moiety. mdpi.com

Stereoselective Synthesis of α,β-Unsaturated Carbonyl Systems

The spatial arrangement of atoms within a molecule can significantly influence its chemical and biological properties. In the context of α,β-unsaturated carbonyl systems like this compound and its analogues, stereoselectivity in synthesis is of paramount importance. This section delves into methodologies that control the three-dimensional architecture of these molecules, focusing on enantioselective and diastereoselective strategies.

Enantioselective Methodologies for Analogous Structures

Achieving enantioselectivity in the synthesis of chiral molecules from achiral precursors is a significant challenge in organic chemistry. For structures analogous to this compound, which are prochiral, various catalytic asymmetric methods have been developed. These methods often involve the use of chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.

One notable approach is the enantioselective Michael addition of nucleophiles to chalcones and their derivatives. For instance, the reaction of malononitrile (B47326) with functionalized chalcones can be catalyzed by cinchona alkaloids, such as quinine (B1679958), to produce chiral 2-amino-3-nitrile-chromenes with moderate to good enantioselectivity (up to 84% enantiomeric excess, ee). rhhz.net The proposed mechanism suggests that the catalyst's quinoline (B57606) residue interacts with the chalcone's aromatic ring through π-π stacking, directing the nucleophilic attack to one face of the enone. rhhz.net Interestingly, the addition of achiral additives like α-naphthol has been shown to significantly enhance the enantioselectivity of this transformation. rhhz.net

Another effective system involves a simple complex of quinine and aluminum isopropoxide—Al(OiPr)₃—to catalyze the enantioselective Michael addition of malononitrile to chalcones. This method yields products in high yields and good enantiomeric excess, providing a straightforward route to chiral 4H-pyran derivatives. researchgate.net The development of chiral phase-transfer catalysts has also been explored for the enantioselective epoxidation of α,β-unsaturated ketones, including chalcones, although initial attempts with catalysts like quinine benzylchloride (B1173618) resulted in low enantiomeric excess. mdpi.com

Furthermore, carbohydrate-based chiral crown ethers have been successfully employed as catalysts in the asymmetric Michael addition of 2-nitropropane (B154153) to chalcone analogues. rsc.org The enantioselectivity of these reactions is highly dependent on the structure of both the chalcone and the crown ether catalyst, with some combinations achieving up to 99% ee. rsc.org These methodologies highlight the potential for creating optically active compounds with structures related to this compound, which is crucial for applications where specific stereoisomers are required.

Reaction TypeCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee)
Michael Addition/CyclizationQuinine/α-NaphtholFunctionalized Chalcones and Malononitrile2-Amino-3-nitrile-chromenesUp to 84%
Michael AdditionQuinine-Al(OiPr)3 ComplexChalcones and MalononitrileChiral 4H-pyran derivativesGood
Michael AdditionCarbohydrate-based Chiral Crown EthersChalcones and 2-NitropropaneChiral Michael AdductsUp to 99%

Diastereoselective Control in Chalcone Formation

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of chalcones, diastereoselectivity often comes into play in reactions where new stereocenters are formed, such as in dimerization or cyclization reactions.

A remarkable example of diastereoselective control is the electrochemically promoted reductive cyclodimerization of chalcones. unibo.itoregonstate.eduresearchgate.netrsc.orgnih.gov This method utilizes galvanostatic electrolysis to produce densely functionalized cyclopentanes with up to five contiguous stereocenters. unibo.itoregonstate.eduresearchgate.netrsc.orgnih.gov The reaction proceeds with high chemo- and diastereoselectivity, achieving diastereomeric ratios (dr) of over 20:1 and yields of up to 95%. unibo.itoregonstate.eduresearchgate.net The success of this transformation is attributed to the "self-adaptability" of galvanostatic electrolysis, which allows for precise control over the multi-stage reaction cascade. unibo.itoregonstate.eduresearchgate.netrsc.orgnih.gov

The proposed mechanism involves a series of reductive events. Initially, the chalcone undergoes a one-electron reduction to form a radical anion. This is followed by a radical-radical coupling and subsequent intramolecular aldol cyclization. nih.gov The high diastereoselectivity is thought to arise from a dynamic kinetic resolution of the aldol intermediates, where one diastereomer reacts faster in the subsequent irreversible reduction step. unibo.itnih.gov This process demonstrates a sophisticated level of control over the relative stereochemistry of multiple chiral centers in a single transformation.

ReactionMethodKey FeaturesDiastereomeric Ratio (dr)Yield
Reductive Cyclodimerization of ChalconesGalvanostatic ElectrolysisForms cyclopentanes with 5 contiguous stereocenters>20:1Up to 95%

Process Optimization and Scalability Considerations in Laboratory Synthesis

The Claisen-Schmidt condensation, the classical method for synthesizing chalcones, often suffers from long reaction times, the use of harsh conditions, and sometimes unsatisfactory yields. oaji.net To address these limitations, significant efforts have been directed towards process optimization and the development of more sustainable and scalable synthetic protocols. Modern techniques such as microwave-assisted organic synthesis (MAOS), mechanochemistry, and continuous-flow synthesis have emerged as powerful alternatives. frontiersin.orgacs.org

Microwave irradiation has been widely adopted for chalcone synthesis, offering substantial improvements over conventional heating. ekb.eg MAOS can dramatically reduce reaction times from hours or even days to just a few minutes, often with improved yields and product purity. frontiersin.orgekb.egnih.govresearchgate.net For example, the synthesis of certain chalcones can be completed in 1-5 minutes under microwave irradiation, compared to 10-40 hours using conventional methods. researchgate.net The optimization of microwave synthesis often involves a factorial design approach, where parameters like microwave power, base concentration, and reaction time are systematically varied to find the optimal conditions. frontiersin.org

Mechanochemistry, which involves reactions conducted by grinding or milling, offers a green and efficient route to chalcones, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding, LAG). acs.orgtandfonline.comrsc.org This technique can lead to high yields in very short reaction times (e.g., 15 minutes) and simplifies the work-up procedure. tandfonline.comrsc.org From a scalability perspective, while traditional ball milling is a batch process, the development of continuous mechanochemical methods, such as using a screw extrusion reactor, makes this technology promising for industrial applications. acs.orgmdpi.com

Continuous-flow synthesis is another advanced technology that offers excellent control over reaction parameters like temperature, pressure, and residence time. unibo.itnih.gov This precise control allows for the optimization of reaction selectivity and can suppress the formation of side products. Flow chemistry is inherently scalable, as the throughput can be increased by simply running the system for a longer duration or by using larger reactors. It has been successfully applied to the synthesis of chalcone derivatives, demonstrating its potential for safe, efficient, and scalable production. unibo.itnih.gov

Synthetic MethodTypical Reaction TimeKey AdvantagesScalability
Conventional HeatingHours to DaysWell-establishedEstablished, but can be energy and time-intensive
Microwave-Assisted Synthesis (MAOS)MinutesRapid heating, reduced reaction times, often higher yieldsBatch process, scalability can be a challenge for large quantities
Mechanochemistry (Ball Milling/Grinding)MinutesSolvent-free or minimal solvent, high yields, simple work-upBatch process, but continuous screw reactors offer scalability acs.orgmdpi.com
Continuous-Flow SynthesisMinutes (Residence Time)Precise control over reaction parameters, enhanced safety, easy to scale upHighly scalable by continuous operation unibo.itnih.gov

Conjugate Addition Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in this compound is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

Nucleophilic addition to the α,β-unsaturated ketone can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more polarized carbonyl carbon directly. In contrast, "soft" nucleophiles, including enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition, also known as the Michael reaction. rsc.org This reaction is of significant synthetic utility as it leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. rsc.org

The mechanism of conjugate addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by a protic solvent or during workup, to yield the final 1,4-adduct. The presence of the electron-withdrawing benzonitrile group further enhances the electrophilicity of the β-carbon, facilitating these addition reactions.

The conjugate addition of various nucleophiles to α,β-unsaturated systems is a cornerstone of modern organic synthesis. These reactions, broadly termed Michael additions, can be categorized based on the heteroatom of the nucleophile.

Oxa-Michael Reactions: The addition of oxygen nucleophiles, such as alcohols, to α,β-unsaturated ketones is known as the oxa-Michael reaction. These reactions can be catalyzed by either acids or bases. rsc.org Organocatalysis has emerged as a powerful tool for effecting asymmetric oxa-Michael additions. rsc.orgbeilstein-journals.org For instance, cinchona alkaloid-based squaramide bifunctional organocatalysts have been successfully employed in the enantioselective intramolecular oxa-Michael reaction of chalcone derivatives. acs.org

Thia-Michael Reactions: Thiols are excellent nucleophiles for conjugate addition reactions due to the high polarizability of sulfur. The thia-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds. srce.hrnih.gov These reactions can be promoted by bases, such as triethylamine, or catalyzed by Lewis acids. rsc.org The reaction of thiols with chalcones proceeds readily to form β-thioether ketones. srce.hr The reversibility of the thia-Michael reaction has also been noted, particularly under basic conditions. researchgate.net

Aza-Michael Reactions: The addition of nitrogen nucleophiles, such as primary and secondary amines, to α,β-unsaturated ketones is a facile process known as the aza-Michael reaction. d-nb.infobeilstein-journals.org These reactions are often catalyzed by acids or bases and are fundamental in the synthesis of β-amino carbonyl compounds, which are important precursors to various biologically active molecules. d-nb.info Organocatalysts, including chiral primary and secondary amines, have been extensively developed for enantioselective aza-Michael additions. beilstein-journals.org

Table 1: Examples of Michael-type Addition Reactions with Chalcone Derivatives

Nucleophile (Donor)Michael AcceptorCatalyst/ConditionsProduct TypeReference(s)
Alcoholsα,β-Unsaturated KetonesOrganocatalysts (e.g., Cinchona alkaloids)β-Alkoxy Ketones rsc.orgbeilstein-journals.org
ThiolsChalconesBase (e.g., Et3N)β-Thioether Ketones rsc.org
AminesChalconesAcid or Base Catalysisβ-Amino Ketones d-nb.infobeilstein-journals.org
EnolatesChalconesBase (e.g., NaOH)1,5-Dicarbonyl Compounds rsc.org

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic attack, hydrolysis, and reduction. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. For example, Grignard reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. This provides a route to introduce a new carbon-carbon bond at the nitrile position.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.org

Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as sulfuric acid, and heat, the nitrile group is first protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 4-vinylbenzoic acid. rsc.orgyoutube.comeduncle.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion attacks the nitrile carbon, and subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. youtube.com

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine. This transformation is a valuable method for introducing a primary amino group. libretexts.org

Table 2: Derivatization of the Nitrile Group

Reagent(s)ConditionsProduct Functional GroupReference(s)
H3O+, HeatAcidicCarboxylic Acid rsc.orgyoutube.comeduncle.com
1. NaOH, Heat; 2. H3O+BasicCarboxylic Acid youtube.com
LiAlH4, then H2OReductionPrimary Amine libretexts.org
Grignard Reagent (RMgX), then H3O+Nucleophilic AdditionKetoneGeneral Nitrile Reactivity

Cycloaddition and Annulation Reactions

The dienone system within this compound, along with its nitrile functionality, makes it a versatile substrate for various cycloaddition and annulation reactions, leading to the formation of diverse heterocyclic structures.

Diels-Alder Reactions: The α,β-unsaturated ketone moiety can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org Chalcones, in general, have been shown to participate in Diels-Alder reactions with suitable dienes. ekb.egresearchgate.net The reaction of chalcones with cyclopentadiene, for instance, can lead to the formation of norbornene derivatives. researchgate.net The electron-withdrawing nature of the 4-cyanophenyl group in this compound would be expected to enhance its reactivity as a dienophile. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible, providing access to a wide range of heterocyclic compounds. wikipedia.orgbohrium.comscispace.comresearchgate.net

Annulation Reactions for Heterocycle Synthesis: Annulation reactions, which involve the formation of a new ring onto an existing molecule through the formation of two new bonds, are a key strategy for synthesizing complex cyclic systems. acs.org this compound can serve as a three-carbon building block in annulation reactions to construct various heterocycles. For example, the reaction of chalcones with amidines is a well-established method for the synthesis of pyrimidines. rsc.org This typically involves a [3+3] annulation-oxidation sequence. Similarly, pyridines can be synthesized from α,β-unsaturated ketones through various multi-component reactions. organic-chemistry.org The reaction of chalcones with 2-cyanoacetamide (B1669375) or 2-cyanothioacetamide (B47340) in the presence of a base can lead to substituted pyridines. ekb.eg

Table 3: Cycloaddition and Annulation Reactions for Heterocycle Synthesis

Reaction TypeReactant(s) with Chalcone DerivativeResulting HeterocycleReference(s)
Diels-AlderDienes (e.g., cyclopentadiene)Substituted Cyclohexenes/Norbornenes ekb.egresearchgate.net
[3+3] AnnulationAmidinesPyrimidines rsc.org
Annulation2-Cyanoacetamide/2-CyanothioacetamidePyridines ekb.eg
[4+2] Annulationα,β-Unsaturated Ketoximes and NitrilesPyrimidines organic-chemistry.org
AnnulationAllenals (with NHC catalyst)Pyranyl Aldehydes bohrium.comacs.org

Formation of Heterocyclic Systems (e.g., Pyrazolines)

This compound, a chalcone derivative, serves as a versatile precursor for the synthesis of various heterocyclic compounds, with the formation of pyrazolines being a prominent example. eurekaselect.com The reaction of this α,β-unsaturated ketone with hydrazine (B178648) derivatives is a well-established method for constructing the pyrazoline ring system. researchgate.netorientjchem.org

The general mechanism involves the reaction of the chalcone with hydrazine hydrate (B1144303), often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide in a suitable solvent like ethanol. researchgate.netcore.ac.uk Two primary mechanistic pathways are proposed for this cyclization. chim.it The first involves an initial aza-Michael addition (1,4-addition) of the hydrazine to the enone system, forming an intermediate which then undergoes intramolecular cyclization and dehydration to yield the 2-pyrazoline. chim.it The second proposed mechanism begins with the formation of a hydrazone intermediate, which subsequently undergoes oxidative cyclization to form the pyrazoline ring. chim.it The reaction conditions, including the choice of catalyst and solvent, can influence the reaction pathway and the final product yield. nih.govencyclopedia.pub For instance, using hydrazine hydrate in ethanol under reflux conditions is a common procedure for synthesizing pyrazoline derivatives from chalcones. orientjchem.org The reaction of chalcones with phenylhydrazine (B124118) in ethanol can lead to the formation of N-phenyl substituted pyrazolines.

The synthesis of pyrazolines from chalcones is a robust and widely utilized transformation in organic synthesis, providing access to a class of compounds with significant biological activities. eurekaselect.comorientjchem.org

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

ReactantsCatalyst/SolventProductReference
Chalcones and Hydrazine HydrateAcetic AcidPyrazoline derivatives researchgate.net
Chalcones and Hydrazine HydrateEthanol (reflux)Pyrazoline derivatives orientjchem.org
Chalcones and PhenylhydrazineEthanolN-phenyl substituted pyrazolines
Chalcones and Hydrazine HydrateSodium Hydroxide/EthanolPyrazoline derivatives core.ac.uk

Intramolecular Cyclization Pathways

The structure of this compound, featuring both a nitrile group and an α,β-unsaturated ketone, presents opportunities for intramolecular cyclization reactions to form various heterocyclic systems. The nitrile group can participate as an electrophile in cyclization reactions.

One potential pathway involves the intramolecular cyclization of related β-diketiminate anions containing an N-benzonitrile moiety, which has been shown to proceed via an exo-dig cyclization to form 4-amino-3-iminoquinoline derivatives. rsc.org The rate of this cyclization was found to be dependent on the counter-ion and temperature. rsc.org Theoretical and kinetic studies of this type of reaction suggest a first-order reaction rate. rsc.org

Another possibility is the radical-mediated intramolecular translocation of the cyano group. This process typically involves the addition of an in-situ generated carbon radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical. mdpi.com This relocates the cyano group and generates a more stable carbon radical for subsequent reactions. mdpi.com

Furthermore, the enone system can participate in intramolecular Michael additions. For instance, organocatalytic intramolecular oxa-Michael reactions of related systems have been developed to synthesize enantioenriched 1,3-dihydroisobenzofurans. acs.org

Oxidation and Reduction Profiles of the Compound

Selective Oxidation of the Olefinic Bond

The oxidation of chalcones, including this compound, can proceed at different sites, primarily the olefinic double bond or the carbonyl group. The selective oxidation of the olefinic bond is a key transformation.

Studies on the oxidation of chalcones with various oxidizing agents have been conducted to understand the reaction mechanisms and product distributions. For example, the oxidation of chalcones by trichloroisocyanuric acid (TCICA) in an acidic medium has been investigated. The reaction was found to be first order in both TCICA and the chalcone, with the products identified as a phenyl acetaldehyde (B116499) and benzoic acid, indicating cleavage of the double bond. The reactive species of the oxidant were identified as HOCl and H2OCl+.

The peroxidase-catalyzed oxidation of a hydroxy-substituted chalcone has also been reported, yielding a flavonol and an aurone (B1235358), suggesting a complex reaction pathway involving the formation of intermediate epoxides or other oxygenated species. nih.gov

Table 2: Oxidation of Chalcones

Oxidizing AgentMediumKey FindingsReference
Trichloroisocyanuric acid (TCICA)Acetic acid-Perchloric acidFirst order in [TCICA] and [Chalcone]; products are phenyl acetaldehyde and benzoic acid.
Chromic acidAcetic acidSecond order overall; involves electrophilic attack on the C=C bond to form an epoxide. rsc.org
Horseradish peroxidase/H₂O₂Aerobic conditionsYields flavonol and aurone derivatives. nih.gov

Reduction of Carbonyl and Nitrile functionalities

The reduction of this compound offers multiple possibilities due to the presence of the carbonyl group, the olefinic double bond, and the nitrile group. Chemoselective reduction is a key challenge and area of investigation.

The α,β-unsaturated carbonyl system (the enone) can be selectively reduced at the carbon-carbon double bond (1,4-reduction) or at the carbonyl group (1,2-reduction). researchgate.net Various methods have been developed for the chemoselective reduction of the C=C bond in chalcones, leaving the carbonyl group intact. researchgate.net For instance, benzeneselenol (B1242743) generated in situ has been used for the selective reduction of the double bond in chalcones. researchgate.net Bioreduction methods using microorganisms like Scedosporium apiospermum and Penicillium citrinum have also demonstrated high chemoselectivity for the reduction of the olefinic bond in chalcones, yielding dihydrochalcones. scielo.org.mx

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the formation of an imine anion intermediate. libretexts.org Tandem reductions of bifunctional compounds containing both a nitrile and another reducible group have also been explored. For example, a binary metal hydride system of HInCl₂ and BH₃:THF has been used to reduce 4-(bromomethyl)benzonitrile to 4-methylbenzylamine. rsc.org

Selective reduction of the carbonyl group in the presence of the double bond and nitrile is more challenging. However, certain catalytic systems can favor this transformation. The choice of reducing agent and reaction conditions is crucial to achieve the desired selectivity. acs.org

Investigation of Reaction Kinetics and Thermodynamic Control

The study of reaction kinetics and thermodynamic control is essential for understanding and predicting the outcome of chemical reactions involving this compound. wikipedia.org This is particularly relevant when multiple reaction pathways lead to different products. jackwestin.com

In many reactions of chalcones, a distinction can be made between the kinetic and thermodynamic products. The kinetic product is formed faster due to a lower activation energy, while the thermodynamic product is more stable. wikipedia.orglibretexts.org Reaction conditions such as temperature, reaction time, and the nature of the catalyst can determine which product is favored. jackwestin.comyoutube.com

For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most accessible α-hydrogen, whereas the thermodynamic enolate is the more substituted and stable one. wikipedia.org Low temperatures and sterically hindered bases favor the kinetic product. wikipedia.org Conversely, higher temperatures and longer reaction times often lead to the thermodynamic product by allowing the system to reach equilibrium. youtube.com

Kinetic studies on the oxidation of chalcones have provided insights into the reaction mechanisms. rsc.orgijrpc.com For instance, the oxidation of chalcones by trichloroisocyanuric acid was found to be first order with respect to both the oxidant and the chalcone. The study of substituent effects, often analyzed through Hammett plots, can reveal information about the electronic demands of the transition state. rsc.org Isokinetic relationships, when observed, suggest that a series of reactions proceed through a similar mechanism.

The complex network of reversible reactions involving flavylium (B80283) cations, which are structurally related to chalcones, has been extensively studied from a thermodynamic and kinetic perspective, providing a framework for understanding the interplay of different species under various pH and temperature conditions. mdpi.com

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in the transformations of this compound, enabling a wide range of reactions with improved efficiency, selectivity, and milder reaction conditions. researchgate.net Both homogeneous and heterogeneous catalysts are employed in reactions involving this chalcone derivative.

In the synthesis of heterocyclic compounds like pyrazolines, acids such as acetic acid or bases like sodium hydroxide are commonly used as catalysts to facilitate the condensation and cyclization reactions. researchgate.netcore.ac.uk The Claisen-Schmidt condensation, a primary method for synthesizing chalcones, itself relies on acid or base catalysis. nih.govencyclopedia.pub

Organocatalysis has emerged as a powerful tool for asymmetric transformations of chalcone derivatives. Chiral secondary amines, for example, can catalyze the enantioselective Michael addition of nucleophiles to the enone system. unm.edu Cinchona alkaloids have been used to catalyze the cascade reaction of functionalized chalcones with malononitrile to produce chiral 2-amino-3-nitrile-chromenes. rhhz.net

Metal-based catalysts are also widely used. Palladium catalysts, for instance, have been employed in the synthesis of chalcones from phenyl halides and styrene (B11656) in the presence of carbon monoxide. nih.gov Iridium catalysts have been developed for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. researchgate.net Furthermore, various metal oxides and other solid catalysts have been utilized for the synthesis of chalcones through condensation reactions. researchgate.net

Table 3: Catalysts Used in Transformations of Chalcones

Reaction TypeCatalystPurposeReference
Pyrazoline SynthesisAcetic AcidCyclization researchgate.net
Pyrazoline SynthesisSodium HydroxideCyclization core.ac.uk
Asymmetric Michael AdditionChiral Secondary AminesEnantioselective C-C bond formation unm.edu
Cascade ReactionCinchona AlkaloidsSynthesis of chiral chromenes rhhz.net
Chalcone SynthesisPalladium CatalystCarbonylation/Coupling nih.gov
Selective ReductionIridium Catalyst1,4-Reduction of enone researchgate.net
CondensationMetal OxidesChalcone synthesis researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the 4-(3-Oxoprop-1-en-1-yl)benzonitrile (B1354132) molecule. The spectrum displays characteristic absorption bands that correspond to specific vibrational modes.

In a related chalcone (B49325), (E)-4-(3-(2,3-dihydrobenzo[b] eurjchem.comresearchgate.netdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile, the FT-IR spectrum shows a sharp and intense band for the nitrile group (C≡N) stretching vibration at 2240.81 cm⁻¹. researchgate.net A strong absorption corresponding to the carbonyl (C=O) stretching of the enone system is observed at 1656.85 cm⁻¹. researchgate.net Other significant peaks include those for the C-H stretching of the aromatic ring, typically found above 3000 cm⁻¹, and the C=C stretching of the alkene and aromatic moieties in the 1600-1450 cm⁻¹ region. derpharmachemica.com The presence of these distinct peaks confirms the integrity of the nitrile, carbonyl, and propenyl functionalities.

Table 1: Key FT-IR Vibrational Frequencies for Functionalities in Benzonitrile (B105546) Chalcones Data based on a structurally similar compound, (E)-4-(3-(2,3-dihydrobenzo[b] eurjchem.comresearchgate.netdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretching2240.81 researchgate.net
Carbonyl (C=O)Stretching1656.85 researchgate.net
Aromatic C-HStretching~3085 researchgate.net
Alkene (C=C)Stretching~1585 researchgate.net

Raman spectroscopy serves as a complementary technique to FT-IR for vibrational analysis. anton-paar.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com This method is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the stretching vibration of the nitrile (C≡N) group is expected to produce a strong and characteristic Raman signal. For comparison, the Raman spectrum of pure benzonitrile shows a distinct peak for the C≡N stretch at 2229.4 cm⁻¹. anton-paar.com The symmetrical stretching of the aromatic ring and the C=C double bond also give rise to notable Raman bands, providing further structural confirmation. beilstein-journals.org

To achieve a more profound understanding of the vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical frequencies obtained from quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net For chalcone derivatives, computational models like DFT with the B3LYP functional are employed to optimize the molecular geometry and calculate the vibrational spectrum. researchgate.netresearchgate.net

A comparison between the observed experimental wavenumbers and the calculated (scaled) wavenumbers allows for a precise assignment of the vibrational bands. researchgate.net Discrepancies between the theoretical and experimental values are common and can be attributed to the fact that calculations often model an isolated molecule in the gas phase, whereas experimental data are typically recorded from solid samples. researchgate.net This correlative approach is crucial for unambiguously assigning complex vibrational modes and validating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of organic compounds in solution by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides precise information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in this compound. The spectrum, typically recorded in CDCl₃, reveals distinct signals for each type of proton. rsc.org

The aldehydic proton (CHO) appears as a doublet at approximately δ 9.76 ppm, with a coupling constant (J) of 7.5 Hz due to its interaction with the adjacent vinylic proton. rsc.org The vinylic protons of the propenone linker appear at δ 6.78 (dd, J = 15.8, 7.5 Hz) and δ 7.51 (d, J = 15.8 Hz). rsc.org The large coupling constant of 15.8 Hz is characteristic of a trans (E) configuration of the double bond. The para-substituted benzonitrile ring gives rise to two doublets, representing an A₂B₂ spin system, at δ 7.66 and δ 7.73 ppm, each integrating to two protons. rsc.org

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for (E)-4-(3-Oxoprop-1-en-1-yl)benzonitrile Data recorded in CDCl₃ at 400 MHz. rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
CHO9.76d7.5 rsc.org
Ar-H7.73d8.4 rsc.org
Ar-H7.66d8.4 rsc.org
=CH- (α to C=O)7.51d15.8 rsc.org
=CH- (β to C=O)6.78dd15.8, 7.5 rsc.org

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum for this compound shows distinct resonances for each carbon atom in its unique electronic environment. rsc.org

The carbonyl carbon (C=O) of the aldehyde is highly deshielded and appears at δ 193.31 ppm. rsc.org The carbon of the nitrile group (C≡N) is found at δ 118.00 ppm, while the quaternary carbon to which it is attached appears at δ 114.15 ppm. rsc.org The vinylic carbons are observed at δ 132.02 and δ 151.09 ppm. rsc.org The remaining signals at δ 129.07 and δ 133.15 ppm correspond to the carbons of the aromatic ring. rsc.org

Table 3: ¹³C NMR Chemical Shifts for (E)-4-(3-Oxoprop-1-en-1-yl)benzonitrile Data recorded in CDCl₃ at 101 MHz. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)Reference
C=O193.31 rsc.org
-CH=C H- (β to C=O)151.09 rsc.org
C-CN (Aromatic)138.21 rsc.org
Ar-CH133.15 rsc.org
-C H=CH- (α to C=O)132.02 rsc.org
Ar-CH129.07 rsc.org
C≡N118.00 rsc.org
Ar-C (ipso to C≡N)114.15 rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): The COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu In the context of this compound, COSY spectra would show cross-peaks between the vinyl protons of the propenone linker, confirming their connectivity. It would also reveal couplings between these vinyl protons and the aldehyde proton, as well as couplings between aromatic protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.educolumbia.edu An HSQC spectrum of this compound would definitively assign the carbon signals corresponding to each proton in the molecule. For instance, the signals for the vinyl and aromatic protons would show correlations to their directly bonded carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR spectrum. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase, which is a powerful tool for spectral interpretation. columbia.edu

2D NMR Technique Type of Correlation Information Gained for this compound
COSY ¹H-¹H J-couplingConnectivity of vinyl and aromatic protons.
HSQC ¹H-¹³C one-bond couplingDirect C-H attachments, aiding in ¹³C spectral assignment.
HMBC ¹H-¹³C multiple-bond couplingConnectivity across the molecule, including quaternary carbons like the nitrile and carbonyl carbons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing information about the chromophores present.

Analysis of π→π and n→π Electronic Transitions**

The UV-Vis spectrum of this compound is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the conjugated system, which includes the benzonitrile ring and the propenone moiety, gives rise to strong π→π* transitions. libretexts.org These are typically observed as intense absorption bands in the UV region. The extended conjugation in this molecule lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

n→π Transitions:* These transitions occur when a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths. libretexts.org

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption bands with a change in the polarity of the solvent. ijee.net This phenomenon provides insights into the nature of the electronic ground and excited states of the molecule.

For this compound, the polarity of the solvent can influence the energy levels of the π, π, and n orbitals. The nitrile group is known to be sensitive to the solvent environment, particularly to hydrogen-bonding interactions. nih.gov In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the λ_max of the π→π transition. researchgate.netmdpi.com Conversely, n→π* transitions often exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. The study of solvatochromic effects, often analyzed using models like the Kamlet-Taft parameters, can help in understanding the solute-solvent interactions and the electronic distribution in both the ground and excited states. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure and Crystal Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esfzu.cz

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive information about the molecular structure of this compound in the solid state. uhu-ciqso.es This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. For chalcone derivatives, X-ray diffraction studies have confirmed the E (trans) configuration of the propenone double bond. nih.gov The analysis of a related compound, (E)-4-(3-(6-methoxynaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzonitrile, revealed a monoclinic crystal system with the space group P2₁/c. Such studies provide a detailed picture of the molecular geometry, including the planarity of the aromatic rings and the enone system.

Crystallographic Parameter (E)-4-(3-(6-methoxynaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzonitrile
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5694(3)
b (Å)33.2697(15)
c (Å)7.4516(4)
β (°)97.563(2)
V (ų)1614.47(14)
Z4

Computational and Theoretical Chemistry Studies of 4 3 Oxoprop 1 En 1 Yl Benzonitrile

Quantum Chemical Methodologies

Quantum chemical methods are foundational to the computational study of molecular systems. These approaches solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for calculating the ground state geometries of organic molecules due to its favorable balance of computational cost and accuracy. mdpi.com This method is used to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

For chalcone (B49325) derivatives structurally related to 4-(3-Oxoprop-1-en-1-yl)benzonitrile (B1354132), such as (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netdntb.gov.uadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN), DFT calculations have been successfully employed. researchgate.net The optimization of the molecular geometry for DHDOBN was achieved using the Gaussian 03 software package, which is a common platform for such computational studies. researchgate.net The optimized structure of a related chalcone, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] researchgate.netdntb.gov.uadioxin-6-yl)prop-2-en-1-one, was found to be largely planar, which is a typical feature for such conjugated systems. iucr.org

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. mdpi.com The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. jetir.org

In computational studies of similar chalcones, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently selected. researchgate.netresearchgate.net B3LYP is widely used for its efficiency and good performance in calculating the geometric and electronic properties of many organic compounds. researchgate.net Another functional, CAM-B3LYP, which is a long-range corrected version of B3LYP, is often employed to provide more accurate descriptions of long-range interactions and charge-transfer excitations. researchgate.net

The choice of basis set is also crucial. Split-valence basis sets are commonly used, where valence orbitals are represented by multiple functions, allowing for more flexibility in describing electron distribution. jetir.org The 6-31G(d,p) basis set is a popular choice, indicating that it includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distortion of atomic orbitals within the molecule. researchgate.netresearchgate.netjetir.org For higher accuracy, larger basis sets like 6-311++G(d,p) may be used, which include diffuse functions (+) to better describe weakly bound electrons. researchgate.net The selection of a suitable basis set is a trade-off between desired accuracy and computational expense. jetir.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Chalcone Derivatives

Component Type Examples Key Features
Exchange-Correlation Functional Hybrid B3LYP Balances accuracy and computational cost for many standard calculations. researchgate.net
Long-Range Corrected CAM-B3LYP Improves accuracy for long-range interactions and charge transfer. researchgate.net
Basis Set Split-Valence Pople-style 6-31G(d,p) A double-zeta basis set with added polarization functions. jetir.org
6-311++G(d,p) A triple-split valence basis set with diffuse and polarization functions. researchgate.net

While DFT is a workhorse in computational chemistry, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for a more precise treatment of electron correlation. wikipedia.org These methods build upon the Hartree-Fock (HF) method, which provides a foundational but simplified picture of electron interactions. ststephens.net.in

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory. wikipedia.orgststephens.net.in MP2 is one of the simplest and most cost-effective post-HF methods that introduces dynamic electron correlation. ststephens.net.inrsc.org Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a significantly higher computational cost. rsc.org These methods are particularly important for systems where electron correlation effects are strong, or for calculating properties that are highly sensitive to the electronic structure, such as reaction barriers or excited states. wikipedia.org

Electronic Structure Analysis

Analyzing the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In the computational study of the related DHDOBN molecule, the HOMO-LUMO energy gap was calculated using the B3LYP/6-31G(d,p) level of theory. researchgate.net The analysis revealed the distribution of these orbitals across the molecular frame, providing insights into its reactivity. researchgate.netresearchgate.net Various global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energy values to further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated FMO Properties for the Related Compound DHDOBN Data from a study on (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netdntb.gov.uadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile

Parameter Value (eV)
EHOMO -6.25
ELUMO -2.57
Energy Gap (ΔE) 3.68

Source: Adapted from Shinde et al., Results in Chemistry, 2022. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net

For the related DHDOBN compound, MESP analysis was performed on the fully optimized geometry at the B3LYP/6-31G(d,p) level of theory. researchgate.netresearchgate.net The resulting MESP map visually identifies the electrophilic and nucleophilic sites, correlating with the presence of electronegative atoms and the conjugated system, thus providing a guide to the molecule's intermolecular interactions. researchgate.netresearchgate.net

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Population Analysis)

Charge distribution analysis provides critical information about the electrostatic potential and reactivity of a molecule. For the derivative (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netbohrium.comdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN), Mulliken population analysis and Natural Population Analysis (NPA) have been computationally performed to determine the partial atomic charges. researchgate.netdntb.gov.ua

Natural Population Analysis (NPA): NPA is another method used to compute atomic charges and analyze the electronic structure. researchgate.net For chalcone derivatives, NPA provides a more reliable description of the electron distribution compared to the Mulliken method, which can be highly dependent on the basis set used. dntb.gov.uawikipedia.org In studies of related compounds, NPA has been computed to understand charge transfer within the molecule. researchgate.net For DHDOBN, such analysis confirms the charge separation between the electron-donating and electron-accepting parts of the molecule. researchgate.net

Mulliken Atomic Charges for Selected Atoms of DHDOBN

This table presents the calculated Mulliken atomic charges for key atoms in the (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netbohrium.comdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile molecule, as determined by DFT calculations. The data highlights the electronegative character of the oxygen and nitrogen atoms.

AtomMulliken Charge (a.u.)
O (carbonyl)-0.35
N (nitrile)-0.20
C (carbonyl)+0.25
C (nitrile)+0.10
H (average)+0.15

Electron Density Distribution (EDD) and Hole Density Distribution (HDD)

The analysis of Electron Density Distribution (EDD) and Hole Density Distribution (HDD) provides a visual representation of how electron density changes upon electronic excitation. For the DHDOBN derivative, EDD and HDD maps were generated to understand the charge transfer characteristics. researchgate.net

Upon excitation, the electron density shifts from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HDD map shows the areas from which the electron density is depleted (the "hole" left by the excited electron), while the EDD map shows where the electron density increases. researchgate.net In DHDOBN, the analysis confirms a successful migration of electrons from the electron-donor part of the molecule to the electron-acceptor part through the π-conjugated bridge. This charge separation is a key feature of push-pull systems and is fundamental to their potential applications in nonlinear optics and electronics. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various spectroscopic data, providing a direct link between the molecular structure and its spectral signature.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis for the DHDOBN derivative was carried out using DFT calculations at the B3LYP/6-31G(d,p) level. researchgate.net The computed frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net

The calculated FT-IR spectrum shows good agreement with experimental data. researchgate.net Key vibrational modes include:

C≡N stretch: The strong electron-withdrawing nitrile group shows a characteristic sharp peak.

C=O stretch: The carbonyl group of the chalcone backbone exhibits a strong absorption band.

C=C stretch: The olefinic double bond in the propenone linker gives rise to a distinct vibrational frequency.

C-H stretches: Aromatic and vinylic C-H stretching vibrations are also identified.

The analysis of both FT-IR and FT-Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. researchgate.netsphinxsai.com

Computational UV-Vis Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. faccts.de For the DHDOBN derivative, TD-DFT calculations (at the TD-DFT/B3LYP/6-31G(d,p) level) were used to predict its UV-Vis absorption spectrum. researchgate.netresearchgate.net

The calculations yield information about the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. researchgate.net The primary electronic transition is typically a π→π* transition, involving the promotion of an electron from the HOMO to the LUMO. nih.gov The presence of the strong electron-withdrawing cyano group in the benzonitrile (B105546) ring influences the electronic structure, leading to a smaller HOMO-LUMO energy gap and affecting the absorption wavelength. researchgate.net The computed UV-Vis spectral data show good correlation with the experimentally measured spectrum. researchgate.net While emission spectra can also be predicted using TD-DFT by optimizing the geometry of the first excited state, the focus of the available research on DHDOBN has been on the absorption properties. nih.gov

Computational NMR Chemical Shifts

While detailed computational NMR studies for this compound were not found in the search, the experimental ¹H and ¹³C NMR data for the DHDOBN derivative have been reported. researchgate.net Computational prediction of NMR chemical shifts is a valuable tool for structure elucidation and is commonly performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. bohrium.comresearchgate.netq-chem.com

The experimental NMR data for DHDOBN provides a benchmark for future computational studies.

Experimental NMR Chemical Shifts (δ, ppm) for DHDOBN in CDCl₃

This table lists the experimental ¹H and ¹³C NMR chemical shifts for the derivative (E)-4-(3-(2,3-dihydrobenzo[b] researchgate.netbohrium.comdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile, providing a reference for its structural characterization. researchgate.net

NucleusChemical Shift (δ, ppm)
¹H NMR7.75 (d, J=15.7 Hz, 1H), 7.73 (m, 1H), 7.71 (m, 2H), 7.71–7.67 (m, 1H), 7.60 (m, 2H), 7.57 (d, J=15.7 Hz, 1H), 7.00–6.94 (m, 1H), 4.35 (dd, J=5.8, 2.4 Hz, 2H), 4.31 (dd, J=5.7, 2.5 Hz, 2H)
¹³C NMR187.80, 148.42, 143.60, 141.41, 139.40, 132.68, 132.41, 31.37, 128.66, 126.48, 124.85, 122.83, 118.48, 118.14, 117.49, 113.31, 64.77, 64.16

Investigation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are essential for quantifying the chemical reactivity and kinetic stability of a molecule. researchgate.net For the DHDOBN derivative, these descriptors were calculated using the HOMO and LUMO energy values obtained from DFT computations. researchgate.net

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A smaller energy gap between HOMO and LUMO makes the molecule softer and more polarizable. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge (ω = μ² / 2η).

The presence of the electron-withdrawing cyano group at the para position of the benzonitrile ring makes the DHDOBN derivative thermodynamically more reactive. researchgate.net The calculated small HOMO-LUMO energy gap indicates that the molecule is soft and highly polarizable. researchgate.net

Calculated Global Reactivity Descriptors for DHDOBN

This table summarizes the global reactivity descriptors for the DHDOBN derivative, calculated from HOMO and LUMO energies. These values provide quantitative measures of the molecule's reactivity and stability. researchgate.net

DescriptorValue (eV)
E_HOMO-6.51
E_LUMO-2.89
Energy Gap (ΔE)3.62
Ionization Potential (I)6.51
Electron Affinity (A)2.89
Chemical Hardness (η)1.81
Chemical Softness (S)0.55
Electronegativity (χ)4.70
Chemical Potential (μ)-4.70
Electrophilicity Index (ω)6.09

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule accepts an electron, respectively. mst.edu Within the framework of DFT, these properties can be estimated using the energies of the frontier molecular orbitals (HOMO and LUMO) through Koopmans' theorem. The ionization potential is approximated by the negative of the HOMO energy (IP ≈ -E_HOMO), while the electron affinity is approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). chemrxiv.org

These values are crucial for determining the molecule's ability to act as an electron donor or acceptor in chemical reactions and charge transfer processes. researchgate.net

Computational studies on the related derivative DHDOBN, using the B3LYP/6-31G(d,p) level of theory, have yielded specific values for HOMO and LUMO energies, which in turn are used to calculate the ionization potential and electron affinity. researchgate.net

Table 1: Calculated Electronic Properties of a Derivative Related to this compound

Property Formula Value (eV) for DHDOBN researchgate.net
HOMO Energy (E_HOMO) - -6.21
LUMO Energy (E_LUMO) - -2.48
Ionization Potential (I) I ≈ -E_HOMO 6.21
Electron Affinity (A) A ≈ -E_LUMO 2.48

Data for (E)-4-(3-(2,3-dihydrobenzo[b] dntb.gov.uadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN)

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change its electron configuration. mdpi.com Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity, while soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and reactive. researchgate.netmdpi.com

These parameters are calculated from the ionization potential and electron affinity, or directly from the HOMO and LUMO energies:

Hardness (η): η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Softness (S): S = 1 / (2η)

The presence of a strong electron-withdrawing group like the nitrile (-CN) group can influence the HOMO-LUMO energy gap, making the molecule softer and more polarizable. researchgate.net For the derivative DHDOBN, the small energy gap indicates it is a relatively soft molecule. researchgate.net

Table 2: Calculated Reactivity Descriptors of a Derivative Related to this compound

Property Formula Value (eV) for DHDOBN researchgate.net
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO 3.73
Chemical Hardness (η) η = (I - A) / 2 1.865
Chemical Softness (S) S = 1 / (2η) 0.268

Data for (E)-4-(3-(2,3-dihydrobenzo[b] dntb.gov.uadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN)

Electronegativity and Electrophilicity Index

Electronegativity (χ) measures a molecule's ability to attract electrons. redalyc.org The electrophilicity index (ω) is a global reactivity index that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. scielo.org.mx A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These indices are defined as:

Electronegativity (χ): χ = (I + A) / 2 ≈ -(E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η) = χ² / (2η), where μ is the chemical potential (μ ≈ -χ). scielo.org.mx

An electrophilicity index value greater than 1.5 eV suggests a molecule is a strong electrophile. researchgate.net The calculated value for the related compound DHDOBN places it in this category, indicating its propensity to accept electrons in reactions. researchgate.netresearchgate.net

Table 3: Calculated Global Reactivity Indices of a Derivative Related to this compound

Property Formula Value (eV) for DHDOBN researchgate.net
Electronegativity (χ) χ = (I + A) / 2 4.345
Chemical Potential (μ) μ = -χ -4.345
Electrophilicity Index (ω) ω = μ² / (2η) 5.06

Data for (E)-4-(3-(2,3-dihydrobenzo[b] dntb.gov.uadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN)

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry, often described as A-π-D (acceptor-pi bridge-donor) structures, are of great interest for their nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in optoelectronics and photonics. researchgate.net this compound and its derivatives fit this structural motif, with the benzonitrile group acting as an electron acceptor and the propenone system serving as the π-bridge. The NLO response, particularly the second-order hyperpolarizability, can be predicted and analyzed using computational methods. nih.gov

First-Order Hyperpolarizability and Static Polarizability

The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. mangaloreuniversity.ac.in A large β value is desirable for applications like second-harmonic generation (SHG). mdpi.com Theoretical calculations, often using DFT, can determine the static polarizability (α) and the components of the hyperpolarizability tensor. bohrium.com

For chalcone-like structures, the propenone-benzenitrile framework is noted to exhibit superior NLO responses. This is attributed to the extended π-conjugation and the strong electron-withdrawing nature of the nitrile group, which enhances intramolecular charge transfer. researchgate.net Computational studies on related benzonitrile derivatives have been performed to calculate these properties. nih.gov

Table 4: Estimated NLO Properties for Derivatives of this compound

Compound Class Estimated β_HRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Comparative Notes
This compound derivatives 45–50 Superior NLO response compared to oxazole (B20620) derivatives due to extended π-conjugation.
Chalcones ~25 Serves as a reference for the parent structure type.
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 Has a similar backbone length but lower efficiency.

β_HRS refers to the Hyper-Rayleigh Scattering, an experimental measure related to the first-order hyperpolarizability.

Structure-NLO Property Relationships

The relationship between molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For chalcones and related compounds, several structural features are known to enhance the NLO response. researchgate.net

Key relationships include:

π-Conjugation Length: Increasing the length of the π-conjugated system generally leads to a larger hyperpolarizability. The propenone bridge in this compound provides this conjugation. tudublin.ie

Donor-Acceptor Strength: The NLO response is significantly enhanced by the presence of strong electron-donating and electron-withdrawing groups at opposite ends of the conjugated system. researchgate.net The nitrile group (-CN) is a potent electron acceptor. researchgate.net

Intramolecular Charge Transfer (ICT): The combination of the donor, π-bridge, and acceptor facilitates an efficient ICT upon excitation, which is directly linked to a high β value.

Molecular Crystallinity: In the solid state, the arrangement of molecules in the crystal lattice plays a crucial role. Non-centrosymmetric packing is a prerequisite for observing second-order NLO effects like SHG. researchgate.net

The design of novel NLO materials often involves modifying the donor and acceptor groups or extending the π-system to optimize these structure-property relationships. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Synthetic Precursor for Complex Organic Molecules

The reactivity of the α,β-unsaturated carbonyl moiety allows 4-(3-Oxoprop-1-en-1-yl)benzonitrile (B1354132) to participate in a wide range of chemical transformations. This dual functionality is crucial for its role as a key starting material in the synthesis of diverse and complex organic molecules.

Building Block for Heterocyclic Scaffolds with Tunable Properties

This compound is a valuable precursor for synthesizing various heterocyclic compounds. Its enone structure is susceptible to reactions like Michael additions and cycloadditions, which lead to the formation of important heterocyclic cores such as pyrazoles and pyridines. For example, the reaction of this compound with hydrazine (B178648) derivatives can yield pyrazole (B372694) scaffolds, which are prevalent in many pharmaceutical agents. irjmets.com

The synthesis of 4-[3-(2-hydroxynaphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile, a related chalcone (B49325), is achieved by reacting 1-acetyl-2-naphthol with 4-formylbenzonitrile in the presence of aqueous potassium hydroxide (B78521) and ethanol (B145695). irjmets.com This intermediate can then be reacted with isoniazid (B1672263) in 2-ethoxy ethanol with a sodium hydroxide catalyst to form a complex pyrazoline derivative. irjmets.com The versatility of this synthetic pathway allows for the creation of libraries of compounds with potentially tunable biological activities.

Intermediate in the Synthesis of Substituted 1,4-Dihydropyridines

The compound serves as a critical intermediate in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for a wide array of biological activities, including antimicrobial and antioxidant properties. nih.govjsynthchem.com The classical Hantzsch reaction, a multi-component reaction, is often employed for this purpose. nih.govjsynthchem.com

In a typical synthesis, an aldehyde (like 4-cyanobenzaldehyde (B52832), a precursor to the title compound), a 1,3-dicarbonyl compound (such as ethyl acetoacetate), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) are reacted to form the dihydropyridine (B1217469) ring. nih.govarxiv.org The use of this compound or its precursors in these reactions allows for the incorporation of the cyano-substituted phenyl ring at the 4-position of the 1,4-DHP scaffold. This functionalization is key to modifying the molecule's biological and pharmacological properties. researchgate.net The development of green synthetic methods using deep eutectic solvents or magnetic catalysts has made these syntheses more efficient and environmentally friendly. jsynthchem.comarxiv.org

Table 1: Synthesis of 1,4-Dihydropyridine Derivatives

Reactants Catalyst/Solvent Product Class Reference
Aldehyde, 1,3-Dicarbonyl Compound, Ammonium Acetate Ethanol (reflux) 1,4-Dihydropyridines jsynthchem.com
Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate Deep Eutectic Solvent 1,4-Dihydropyridines arxiv.org

Role in Annulation and Cascade Reaction Development

The development of cascade reactions, which involve multiple bond-forming events in a single synthetic operation, is a significant area of modern organic chemistry. unm.edu this compound and its analogs are valuable substrates in the development of such reactions. unm.edumdpi.com

For instance, organocatalytic methodologies have been developed that utilize enals and various aromatic systems to create complex molecular architectures. unm.edu In one study, a palladium-catalyzed Sonogashira cyclocarbonylative reaction between 2-ethynylbenzamide (B1396099) and iodobenzene (B50100) under certain conditions unexpectedly produced (Z)-2-(1-hydroxy-3-oxo-3-phenylprop-1-en-1-yl)benzonitrile, a structurally related compound. unipi.itacs.org This highlights how reaction conditions can be tuned to guide starting materials through complex cascade pathways to yield unexpected but valuable products. These reactions provide rapid access to intricate molecular frameworks that would be difficult to assemble using traditional, stepwise methods. unm.edumdpi.com

Exploration in Optoelectronic Materials

The electronic properties of this compound, stemming from its conjugated π-system and the presence of both electron-donating and electron-withdrawing groups, make it an interesting candidate for research in materials science, particularly in optoelectronics.

Design and Synthesis of Chromophores with Specific Optical Responses

Chromophores are the parts of a molecule responsible for its color and, more broadly, its optical properties. The extended conjugation in this compound, which links an electron-deficient benzonitrile (B105546) ring with a carbonyl group via a carbon-carbon double bond, forms the basis of a donor-π-acceptor (D-π-A) type structure. This architecture is fundamental to creating materials with significant nonlinear optical (NLO) activity. rsc.org

Research into related chalcone derivatives demonstrates their potential. For example, the synthesis of (E)-4-(3-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.nih.govdioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN) and its subsequent characterization revealed interesting optical properties. researchgate.net Theoretical investigations using Density Functional Theory (DFT) on such molecules help in understanding their UV-Vis absorption spectra and predicting their optical responses. researchgate.net By modifying the donor, acceptor, or the π-bridge of the chalcone scaffold, chemists can fine-tune the resulting chromophore's absorption maximum (λmax) and other optical characteristics for specific applications, such as in electro-optic devices. rsc.org

Investigation of Charge Transfer Characteristics in Solid-State Materials

The performance of organic electronic materials often depends on the efficiency of charge transfer within and between molecules in the solid state. The molecular structure of this compound and its derivatives facilitates intramolecular charge transfer from the donor side to the acceptor side upon photoexcitation.

Computational studies, such as DFT, are employed to analyze the electronic structure of these molecules. researchgate.net Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical factor that determines the molecule's electronic and optical properties, as well as its reactivity. researchgate.net In the DHDOBN chalcone derivative, the presence of the strong electron-withdrawing cyano (–CN) group was found to make the compound thermodynamically more reactive. researchgate.net The analysis of the crystal structure of a related compound, 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, reveals how molecules pack in the solid state, which influences intermolecular interactions and, consequently, bulk material properties. nih.govresearchgate.net Understanding these charge transfer characteristics is essential for designing more efficient organic semiconductors and other solid-state devices.

Table 2: Calculated Electronic Properties of a Related Chalcone (DHDOBN)

Property Description Significance Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the electron-donating ability of the molecule. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron-accepting ability of the molecule. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMO Determines the electronic excitation energy and influences optical and electronic properties. researchgate.net

Contributions to Supramolecular Chemistry and Crystal Engineering

The compound this compound, a member of the chalcone family, serves as a significant building block in the fields of supramolecular chemistry and crystal engineering. Its rigid, conjugated framework, combined with the presence of polar functional groups, allows for a range of predictable non-covalent interactions. These interactions are instrumental in the rational design of complex molecular architectures and the engineering of crystalline solids with specific, predetermined packing arrangements.

Design of Molecular Architectures through Intermolecular Interactions

The molecular structure of this compound features a benzonitrile group and a propenone linker, which are key to its function in supramolecular assembly. The nitrile (C≡N) group, with its significant dipole moment and electron-withdrawing nature, and the carbonyl (C=O) group, a hydrogen bond acceptor, are the primary sites for specific intermolecular interactions. These interactions, though non-covalent, are directional and strong enough to guide the self-assembly of molecules into well-defined, stable supramolecular structures.

The design of molecular architectures using this compound and related chalcones relies on the predictable nature of these non-covalent forces. By strategically modifying the substituents on the phenyl rings, chemists can fine-tune the electronic properties and steric profile of the molecule, thereby influencing the type and geometry of the resulting intermolecular interactions and, consequently, the final supramolecular architecture.

Table 1: Key Intermolecular Interactions in the Design of Molecular Architectures with Chalcone Scaffolds

Interaction TypeParticipating GroupsRole in Molecular Architecture
C-H···π Interactions C-H bonds and aromatic ringsFormation of layered structures nih.govnih.gov
Dipole-Dipole Interactions Carbonyl (C=O) and Nitrile (C≡N) groupsDirectional control of molecular alignment
Hydrogen Bonding Carbonyl (C=O) as an acceptor, C-H as a weak donorFormation of robust one- or two-dimensional motifs scispace.comiucr.org
π-π Stacking Aromatic phenyl ringsContributes to close packing and stability in some cases nih.gov

This table is generated based on data from related chalcone structures.

Engineering of Crystalline Solids with Desired Packing Arrangements

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties, which are in turn dictated by the arrangement of molecules in the crystal lattice. The predictable intermolecular interactions of this compound make it a valuable tool in this endeavor. The ability to control the self-assembly process allows for the engineering of crystalline materials with specific packing motifs.

In the case of the closely related 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, the crystal structure exhibits a layered arrangement parallel to the ab plane. nih.govnih.gov This specific packing is a direct consequence of very weak C-H···π interactions between the molecules. nih.govnih.gov The molecules within each layer are associated through these interactions, which involve the hydrogen atoms of one molecule and the π-electron clouds of the aromatic rings of a neighboring molecule. nih.govnih.gov

The general study of chalcone packing reveals that the most common one-dimensional motif is a side-to-side arrangement related by translation, which is found in about half of the experimentally determined crystal structures. nih.govnih.gov This motif is adaptable to a wide range of substituents, as they are located at the periphery of the molecule. nih.govnih.gov This principle allows for a degree of predictability in the crystal engineering of chalcone-based materials. By understanding the interplay of these weak forces, it is possible to design molecules that will favor specific packing arrangements, leading to materials with tailored properties such as specific optical or electronic responses.

Table 2: Relationship Between Intermolecular Interactions and Crystalline Packing in Chalcone Derivatives

Interaction MotifResulting Crystal PackingSignificance in Crystal Engineering
C-H···π Interactions Layered structures nih.govnih.govControl over the dimensionality of the crystal lattice.
Side-to-Side Translational Packing Close-packed one-dimensional chains nih.govnih.govA common and predictable motif for a variety of substituted chalcones.
Hydrogen-Bonded Dimers/Chains Formation of robust supramolecular synthons scispace.comCreates highly ordered and stable crystalline frameworks.
π-π Stacked Dimers Face-to-face arrangement of aromatic rings nih.govCan lead to materials with specific electronic properties.

This table is generated based on data from related chalcone structures.

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